2,4,7-Trichloro-9-fluorenone oxime
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Overview
Description
2,4,7-Trichloro-9-fluorenone oxime is an organic compound with the molecular formula C13H6Cl3NO It is a derivative of fluorenone, characterized by the presence of three chlorine atoms and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-9-fluorenone oxime typically involves the reaction of 2,4,7-trichloro-9-fluorenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an appropriate solvent like ethanol. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion to the oxime derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloro-9-fluorenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted fluorenone oxime derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,7-Trichloro-9-fluorenone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-9-fluorenone oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone oxime: Lacks the chlorine atoms, making it less reactive in substitution reactions.
2,4,5,7-Tetranitrofluorenone: Contains nitro groups instead of chlorine, leading to different reactivity and applications.
1,8-Diazafluoren-9-one: Contains nitrogen atoms in the fluorenone structure, offering different chemical properties and uses
Uniqueness
2,4,7-Trichloro-9-fluorenone oxime is unique due to the presence of three chlorine atoms, which enhance its reactivity in substitution reactions and potentially increase its biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
22296-49-7 |
---|---|
Molecular Formula |
C13H6Cl3NO |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(NZ)-N-(2,4,7-trichlorofluoren-9-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H6Cl3NO/c14-6-1-2-8-9(3-6)13(17-18)10-4-7(15)5-11(16)12(8)10/h1-5,18H/b17-13- |
InChI Key |
VTNWXOMGUDVHMJ-LGMDPLHJSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)/C(=N/O)/C3=C2C(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO)C3=C2C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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